molecular formula C12H8BrNO3S B5633020 4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide

4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide

Cat. No.: B5633020
M. Wt: 326.17 g/mol
InChI Key: UDJBFYWOEXXDON-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide typically involves the halogenation of the corresponding quinone imines. The process can be carried out using various halogenating agents under controlled conditions. For instance, the halogenation can be achieved using bromine in an organic solvent like chloroform or acetic acid . The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage . Additionally, it can interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJBFYWOEXXDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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